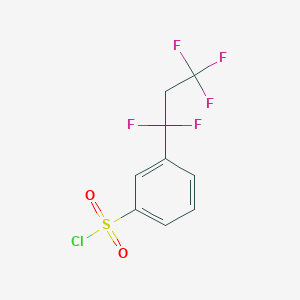

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions are pivotal in synthesizing diaryl sulfones, demonstrating the utility of sulfonyl chlorides in creating sulfone derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, shows enhanced reactivity and almost quantitative yields under ambient conditions. The role of Lewis acidity in these reactions suggests potential applications in fine chemical synthesis, where selectivity and yield are paramount (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave irradiation has been applied to the solvent-free sulfonylation of benzene and its derivatives, employing iron(III) chloride as a catalyst. This method presents a rapid and efficient approach to sulfonylation, indicating the suitability of sulfonyl chloride derivatives in green chemistry and sustainable process development (Marquié et al., 2001).

Synthesis of Functional Polymers

Poly(arylene ether)s with pendent sulfonyl groups have been synthesized, showcasing the application of sulfonyl chloride derivatives in modifying polymers for specific functionalities. These polymers, through further reactions, can acquire unique properties, making them valuable in materials science, especially for advanced applications like membranes or electronic materials (Tatli, Selhorst, & Fossum, 2013).

Sultone Formation

The formation of sultones from alkenols using trifluoromethylsulfonyl chloride highlights an innovative application in synthesizing fluorinated compounds. This process, catalyzed by copper photoredox catalysts, underlines the role of sulfonyl chloride derivatives in fluorine chemistry, offering potential pathways for creating electrolyte additives or drug synthesis intermediates (Rawner et al., 2016).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands have shown efficacy as catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This application reveals the potential of sulfonyl chloride derivatives in catalysis and polymer chemistry, where they can contribute to developing new polymeric materials with specific properties (Chen et al., 2010).

Propiedades

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3,3,3-Pentafluoropropyl)benzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)

![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)